
3,4-Dibromo-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodopyridine typically involves halogenation reactions. One common method is the bromination of 5-iodopyridine, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions to replace the halogen atoms.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of suitable ligands and bases.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions, which allows it to modify the structure and function of target molecules. The presence of halogen atoms enhances its reactivity, making it a versatile intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
3,5-Dibromo-4-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dibromo-3-iodopyridine: Another halogenated pyridine with distinct properties and uses.
Uniqueness: 3,4-Dibromo-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C5H2Br2IN |
|---|---|
Peso molecular |
362.79 g/mol |
Nombre IUPAC |
3,4-dibromo-5-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Clave InChI |
RCCZPOZNHAIHJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)I)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


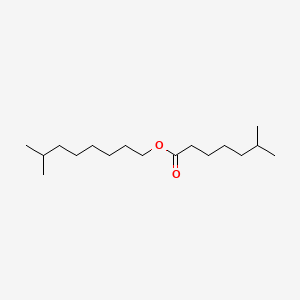

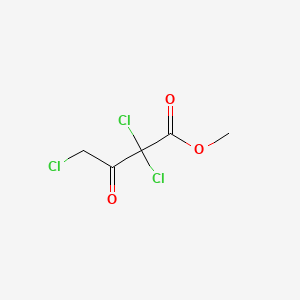
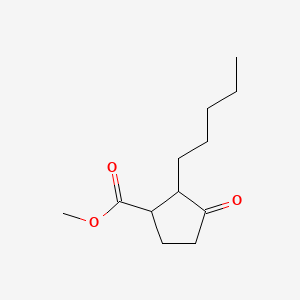
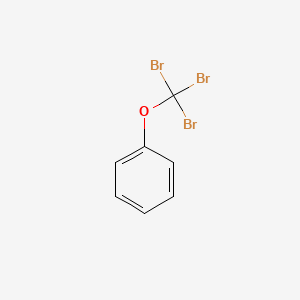
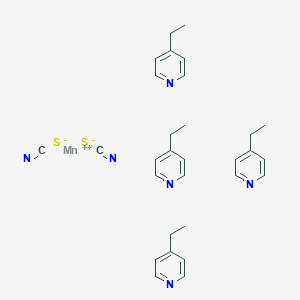

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
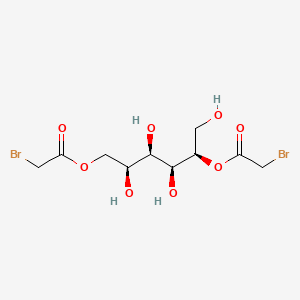




![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
